molecular formula C16H13F2NO B14323240 3-Anilino-1-(3,4-difluorophenyl)but-2-en-1-one CAS No. 106484-12-2

3-Anilino-1-(3,4-difluorophenyl)but-2-en-1-one

Cat. No.: B14323240
CAS No.: 106484-12-2
M. Wt: 273.28 g/mol
InChI Key: JPZHCYMRYDEDEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Anilino-1-(3,4-difluorophenyl)but-2-en-1-one is an organic compound that belongs to the class of phenylhydrazines It contains a phenylhydrazide moiety, which consists of a hydrazide substituent attached to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Anilino-1-(3,4-difluorophenyl)but-2-en-1-one typically involves the reaction of aniline with 3,4-difluorobenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Anilino-1-(3,4-difluorophenyl)but-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Anilino-1-(3,4-difluorophenyl)but-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Anilino-1-(3,4-difluorophenyl)but-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Anilino-5-(2,4-difluorophenyl)-5-methyl-1,3-oxazolidine-2,4-dione
  • 3-Anilino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-ones

Uniqueness

3-Anilino-1-(3,4-difluorophenyl)but-2-en-1-one is unique due to its specific structural features, such as the presence of both an aniline group and a difluorophenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

106484-12-2

Molecular Formula

C16H13F2NO

Molecular Weight

273.28 g/mol

IUPAC Name

3-anilino-1-(3,4-difluorophenyl)but-2-en-1-one

InChI

InChI=1S/C16H13F2NO/c1-11(19-13-5-3-2-4-6-13)9-16(20)12-7-8-14(17)15(18)10-12/h2-10,19H,1H3

InChI Key

JPZHCYMRYDEDEA-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1=CC(=C(C=C1)F)F)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.